4-(Thiophen-2-yl)-1,2,5-thiadiazol-3(2H)-one
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Overview
Description
4-(Thiophen-2-yl)-1,2,5-thiadiazol-3(2H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-1,2,5-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazolone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)-1,2,5-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolone ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
4-(Thiophen-2-yl)-1,2,5-thiadiazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of materials with specific properties, such as conductive polymers or sensors.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)-1,2,5-thiadiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways involved are still under investigation, but it is believed to interact with cellular proteins and influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)nicotinonitriles: These compounds have similar thiophene rings but differ in their functional groups and overall structure.
Pyridine-Thiophene Hybrids: These compounds combine pyridine and thiophene rings and have shown potential in various applications.
Uniqueness
4-(Thiophen-2-yl)-1,2,5-thiadiazol-3(2H)-one is unique due to its specific thiadiazolone ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
88089-50-3 |
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Molecular Formula |
C6H4N2OS2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
4-thiophen-2-yl-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C6H4N2OS2/c9-6-5(7-11-8-6)4-2-1-3-10-4/h1-3H,(H,8,9) |
InChI Key |
ZKNNWWJYIAJFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NSNC2=O |
Origin of Product |
United States |
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